4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide
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Overview
Description
4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes an oxadiazole ring, makes it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid is commonly used for the oxidation of this compound.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields partially oxidized derivatives, while substitution reactions with ammonia can produce amino-substituted derivatives .
Scientific Research Applications
4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression . Additionally, these compounds can modulate signaling pathways like the NF-kB signaling pathway, which plays a role in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-amino-1,2,5-oxadiazole-2-oxide
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is unique due to its specific structure, which includes both an amino group and a carboxamide group attached to the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O3/c4-2-1(3(5)8)7(9)10-6-2/h(H2,4,6)(H2,5,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMQJENSQFSAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=[N+](ON=C1N)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402711 |
Source
|
Record name | ST024305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82295-76-9 |
Source
|
Record name | ST024305 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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